molecular formula C14H10Br2N2 B13684196 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13684196
M. Wt: 366.05 g/mol
InChI Key: WQQCQDHYFSXKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 778560-98-8) is a high-value chemical building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its significant biological activities . This dibrominated analogue is particularly useful in anti-parasitic drug discovery, specifically in the development of new antileishmanial agents. The imidazo[1,2-a]pyridine core has demonstrated promising activity against Leishmania species, the protozoan parasites responsible for leishmaniasis . The specific bromination pattern at the 6 and 8 positions of this molecule provides versatile handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its role as a molecular precursor for constructing novel therapeutic candidates. Its mechanism of action is associated with selective toxicity to the intracellular amastigote form of the parasite, which is the stage related to human disease . Researchers utilize this building block to develop compounds that can overcome the limitations of current treatments, such as toxicity, prolonged duration, and emerging drug resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

IUPAC Name

6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Br2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

WQQCQDHYFSXKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br

Origin of Product

United States

Preparation Methods

Two-Component Cyclization Method

  • Reactants : Substituted 2-aminopyridine and p-tolyl phenacyl bromide.
  • Catalyst : DBU, used catalytically (as low as 1 mol% effective).
  • Solvent : Aqueous ethanol (1:1 v/v).
  • Conditions : Room temperature, reaction time varies but generally short (hours).
  • Procedure : The 2-aminopyridine is dissolved in the solvent, followed by addition of p-tolyl phenacyl bromide and DBU dropwise. The reaction mixture is stirred at room temperature, monitored by TLC. After completion, the product is extracted, dried, and recrystallized from ethanol.
  • Mechanism : Initial formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen on the phenacyl bromide, followed by intramolecular cyclization and elimination of water and HBr to yield the imidazo[1,2-a]pyridine.
Step Description Reaction Species
1 Formation of pyridinium salt (A) 2-aminopyridine + phenacyl bromide
2 Intramolecular cyclization to imine (B) Intermediate imine species
3 Cyclization and elimination to final product 2-(p-tolyl)imidazo[1,2-a]pyridine

Advantages of This Method

  • Mild reaction conditions, room temperature.
  • Use of green solvent system (aqueous ethanol).
  • High atom economy (66.25–73.41%).
  • Broad substrate scope including various substituted aminopyridines.
  • Scalable to multigram synthesis with maintained efficiency.

Selective Bromination to Obtain 6,8-Dibromo Derivative

Bromination of Substituted Acetophenone Precursor

  • The bromination step typically involves selective bromination of the acetophenone precursor bearing the p-tolyl group.
  • Bromination reagents such as bromine or N-bromosuccinimide (NBS) are used under controlled conditions to introduce bromine atoms selectively at the 3 and 5 positions of the acetophenone ring, which correspond to the 6 and 8 positions in the final imidazo[1,2-a]pyridine structure after cyclization.
  • The brominated acetophenone is then reacted with substituted 2-aminopyridine under mild basic conditions to form the dibromo-substituted imidazo[1,2-a]pyridine.

Reaction Conditions

  • Bromination : Performed in mild basic aqueous solution to avoid over-bromination and to maintain selectivity.
  • Cyclization : Conducted under mild conditions similar to the two-component method, often with DBU or other organic bases.
  • This method improves yield and reduces the number of steps compared to traditional multi-step syntheses.

Alternative One-Pot Synthesis Using Ionic Liquids

  • A solvent-free, one-pot synthesis has been reported using acetophenone, 2-aminopyridine, and an ionic liquid such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3).
  • The reaction proceeds at room temperature with sodium carbonate as a base, providing an environmentally friendly and efficient route to 2-phenylimidazo[1,2-a]pyridines.
  • While this method is demonstrated for unsubstituted phenyl derivatives, it can be adapted for p-tolyl substrates and potentially for brominated derivatives by modifying the starting materials.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Conditions Yield (%) Notes
Two-Component Cyclization 2-aminopyridine + p-tolyl phenacyl bromide DBU Aqueous ethanol Room temperature 65–94 Mild, green, scalable, broad substrate scope
Selective Bromination + Cyclization Brominated acetophenone + 2-aminopyridine Mild base Mild aqueous base Mild, controlled bromination Moderate to high Improved selectivity, fewer steps, commercial viability
One-Pot Ionic Liquid Method Acetophenone + 2-aminopyridine + [Bmim]Br3 Na2CO3 Solvent-free Room temperature High Environmentally benign, simple isolation, adaptable

Research Findings and Notes

  • The DBU-catalyzed two-component cyclization is widely recognized for its efficiency and mild conditions, making it a preferred method for synthesizing 2-arylimidazo[1,2-a]pyridines, including 2-(p-tolyl) derivatives.
  • Selective bromination prior to cyclization allows precise introduction of bromine atoms at desired positions, critical for obtaining 6,8-dibromo substitution patterns.
  • Ionic liquid-mediated one-pot syntheses offer green chemistry advantages but may require further optimization for dibromo derivatives.
  • The reaction mechanisms are well-studied, involving pyridinium salt intermediates and intramolecular cyclizations, confirmed by spectroscopic methods.
  • These methods avoid toxic reagents, high temperatures, and complex apparatus, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tuberculosis agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antileishmanial Activity

Imidazo[1,2-a]pyridines with bromine or nitro substituents exhibit enhanced antileishmanial activity. For example:

  • Compound 2 (2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine): Shows IC50 = 4 μM against Leishmania major amastigotes, highlighting the synergy of aryl groups at C2 and C3 .
  • The p-tolyl group at C2 may enhance lipophilicity and membrane permeability compared to phenylsulfonylmethyl groups .
Table 1: Antileishmanial Activity of Selected Imidazo[1,2-a]pyridines
Compound Substituents IC50 (μM) Target Pathogen Reference
Compound 1 6,8-Br, 3-NO₂, 2-PhSO₂CH₂ N/A Leishmania donovani
2-Phenyl-3-(p-tolyl) derivative 2-Ph, 3-p-tolyl 4.0 Leishmania major
Trisubstituted derivative C2-, C3-, C7-substituted 0.2 Leishmania major

Cholinesterase Inhibition and Substituent Positioning

Substituent position and electronic nature significantly impact cholinesterase inhibition:

  • Compound 2h (biphenyl side chain, methyl at R4): Exhibits IC50 = 79 µM for acetylcholinesterase (AChE) inhibition, attributed to the biphenyl moiety's interaction with AChE’s peripheral anionic site .
Table 2: Cholinesterase Inhibition Profiles
Compound Substituents IC50 (AChE, μM) IC50 (BChE, μM) Reference
Compound 2h Biphenyl, methyl at R4 79 N/A
Compound 2j 3,4-Dichlorophenyl >2000 65
6,8-Dibromo-2-(p-tolyl) 6,8-Br, 2-p-tolyl Not reported Not reported

Biological Activity

6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various pharmacological effects based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of bromine and p-tolyl groups at specific positions on the imidazo ring. The molecular formula for this compound is C14H11Br2N2C_{14}H_{11}Br_2N_2, with a molecular weight of 363.06 g/mol. The incorporation of bromine atoms at positions 6 and 8 significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activities of imidazo[1,2-a]pyridine derivatives have been extensively studied, revealing promising applications in various therapeutic areas:

Anticancer Activity

Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that several derivatives displayed half-maximal inhibitory concentration (IC50) values below 150 μM against HeLa cells, suggesting potent anticancer properties .

CompoundIC50 (μM)
This compound<150
Other derivatives25-100

The mechanism underlying the anticancer activity involves the inhibition of geranylgeranylation processes essential for cancer cell viability. Specifically, the inhibition of Rab11A prenylation has been correlated with reduced cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents at the C6 position of the imidazo[1,2-a]pyridine ring. Modifications in this position significantly affect biological activity. For instance:

  • Bromine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Phenyl Group : The presence of a p-tolyl group is associated with increased potency against cancer cells due to favorable interactions with target proteins.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Cytotoxicity Assay : A series of compounds including 6,8-dibromo derivatives were tested against HeLa cells using PrestoBlue® viability assays. The results indicated significant cytotoxicity correlated with specific structural modifications .
  • Inhibition Studies : Compounds were evaluated for their ability to inhibit Rab11A prenylation in vitro. The most active compounds showed LED values ranging from 25 to 100 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.